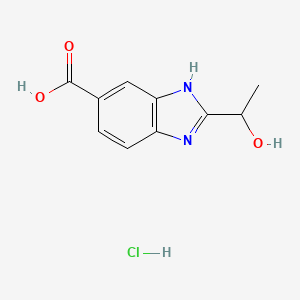

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazoline compounds, which are similar to the requested compound, belong to the category of cationic surfactants . They are often used in non-aqueous systems and in applications such as textile softeners, dispersants, and emulsifiers . In the class of imidazoline compounds, there is a presence of a pendant group, an imidazoline head group, and a hydrocarbon tail .

Synthesis Analysis

Hydroxyethyl imidazolines, a type of cationic imidazolines, are based on fatty acid/aminoethyl ethanolamine in the ratio of 1:1 . They are used as rheology modifiers, oil-soluble, water-soluble salts, and adhesion promoters in lubricants, road making, paint, and ink industries .Molecular Structure Analysis

The molecular structure of imidazoline compounds includes a pendant group, an imidazoline head group, and a hydrocarbon tail . The cationic imidazolines have a positive charge on the imidazoline nucleus, and the electrical charge on the molecule is unaffected by pH changes .Chemical Reactions Analysis

Imidazoline compounds are highly reactive due to the presence of the imidazoline group . They can undergo both free radical polymerization and other polymerization reactions .Physical And Chemical Properties Analysis

Imidazoline compounds possess desirable storage stability, viscosity, dispersibility, and fabric conditioning properties . They are useful in laundry applications and various industrial applications .Wissenschaftliche Forschungsanwendungen

Synthesis of Zeolite-like Metal–Organic Frameworks

A study by Tang et al. (2017) utilized a compound closely related to 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride in the synthesis of new zeolite-like metal–organic frameworks (MOFs). These frameworks demonstrated high chemical stability and significant CO2 uptake capacity, highlighting potential applications in gas storage and separation technologies Tang, Wu, Wang, & Zhang, 2017.

Antimicrobial Activity

Salahuddin et al. (2017) reported the synthesis of 1H-benzimidazole derivatives exhibiting antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. This research underscores the potential of benzimidazole derivatives, including those related to this compound, in developing new antimicrobial agents Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017.

Corrosion Inhibition

Research by Herrag et al. (2007) explored derivatives of benzimidazole, including pyrazole compounds with structural similarities to this compound, as corrosion inhibitors for steel in hydrochloric acid. These compounds significantly reduced the corrosion rate, indicating their potential application in industrial corrosion protection Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007.

Luminescence Properties in Metal Complexes

A study conducted by Wu et al. (2014) synthesized Cd(II) complexes using benzimidazole carboxylic acids, including analogs of this compound. These complexes exhibited interesting luminescence properties, suggesting applications in the development of luminescent materials Wu, Ren, Yin, Sun, Zeng, & Kurmoo, 2014.

Photoluminescent Homochiral Supramolecular Compounds

Wang et al. (2014) successfully synthesized photoluminescent homochiral supramolecular compounds based on a ligand similar to this compound. These compounds formed fascinating butterfly-like chains via hydrogen bonding, highlighting their potential in the development of new photoluminescent materials Wang, Yang, Kang, & Zhang, 2014.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-hydroxyethyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3.ClH/c1-5(13)9-11-7-3-2-6(10(14)15)4-8(7)12-9;/h2-5,13H,1H3,(H,11,12)(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBXAPDIABHBSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)

![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)

![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)

![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)